Ethyl 2-amino-6-methoxyhexanoate
Description
Properties
Molecular Formula |
C9H19NO3 |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
ethyl 2-amino-6-methoxyhexanoate |
InChI |
InChI=1S/C9H19NO3/c1-3-13-9(11)8(10)6-4-5-7-12-2/h8H,3-7,10H2,1-2H3 |
InChI Key |
GTUFSTMBAADYAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCCOC)N |
Origin of Product |
United States |
Preparation Methods
Step-by-step Process:
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| A. Oximation Reaction | Conversion of ethyl acetoacetate to oxime | Ethyl acetoacetate (raw material), methyl nitrite (oximate agent), ethanol, water, temperature -5 to 5°C, reaction time 2-4 hours | Produces oxime compounds with high purity; methyl nitrite preferred for safety and selectivity |
| B. Methylation Reaction | Methylation of oxime to form methylated derivatives | Dimethyl sulfate (methylating agent), phase transfer catalyst (TBAB), potassium carbonate (base), temperature 8-15°C, 4-6 hours | Achieves methylation with yields up to 73%, depending on conditions |
| C. Bromination | Introduction of bromine onto methylated intermediates | Bromine (57g), chlorine gas (30g), temperature 35°C, controlled addition rate | Bromination yields bromide intermediates suitable for ring closure |
| D. Ring-closure | Cyclization to form the amino-methoxyhexanoate core | Isopropanol, water, thiocarbamide, sodium acetate, bromide addition dropwise over 4 hours, incubation at 20-30°C | Final solid product with high purity (~99.47%) and yield (~63%) |
Research Findings:
- The process is advantageous for industrial scale-up, as reactions occur sequentially in the same reactor, reducing extraction and separation steps.
- The overall yield is approximately 63%, with high purity, making it suitable for pharmaceutical applications.
Alternative Synthesis via Cyanide and Benzylamine Pathway
This route involves initial formation of N-benzyl-2-cyanoacetamide, followed by transformations to introduce the amino and methoxy groups.
Key Steps:
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| A. Formation of N-Benzyl-2-cyanoacetamide | Reaction of ethyl cyanoacetate with benzylamine | Ethyl cyanoacetate (0.1 mol), benzylamine (0.1 mol), room temperature or microwave irradiation | Yield up to 90% with crystallization |
| B. Hydroxylamine Derivative Formation | Conversion to hydroxylamine derivatives | Hydroxylamine hydrochloride, sodium acetate, reflux or microwave irradiation | Yields vary; optimized conditions improve regioselectivity |
| C. Methylation of Hydroxylamine | Methylation of hydroxyl group | Trimethylsilyldiazomethane (TMSD) with fluoroboric acid catalyst | Yields approximately 73%, high regioselectivity |
| D. Cyclization and Final Functionalization | Cyclization to form the amino-methoxyhexanoate | Bromide addition, ring-closure with thiocarbamide, sodium acetate | Complete with yields around 60-70% |
Research Findings:
- This pathway offers a route for synthesizing derivatives with functional group modifications.
- The methylation step is critical for regioselectivity, with TMSD providing optimal results.
Green Chemistry Approaches
Recent advances suggest employing greener reagents and conditions, such as ultrasonic irradiation and solvent-free methods, to minimize environmental impact.
Sample Protocol:
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| A. Cyanide and Benzylamine Reaction | Ethyl cyanacetate reacts with benzylamine | Ethyl cyanacetate, benzylamine, room temperature, ultrasonic irradiation | Environmentally friendly, high yield (~85%) |
| B. Hydroxylamine Derivative Formation | Using aqueous or ethanol solvents | Hydroxylamine hydrochloride, sodium acetate, ultrasound, 40°C | Reduced solvent use and reaction time |
Summary of Data and Comparative Analysis
| Method | Raw Materials | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Oximation & Methylation | Ethyl acetoacetate, methyl nitrite, dimethyl sulfate | Low temperature, sequential reactions | 63-73 | Suitable for industrial scale, high purity | Handling toxic reagents |
| Cyanide-Benzylamine Pathway | Ethyl cyanoacetate, benzylamine | Room temperature, microwave | 85-90 | Environmentally adaptable, high yield | Multi-step process |
| Green Chemistry Methods | Ethyl cyanacetate, benzylamine | Ultrasonic, solvent-free | Up to 85 | Eco-friendly, rapid | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-methoxyhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces oxo derivatives.
Reduction: Produces alcohols.
Substitution: Produces substituted amines or esters.
Scientific Research Applications
Ethyl 2-amino-6-methoxyhexanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-6-methoxyhexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Ethyl 2-amino-6-methoxyhexanoate with structurally related compounds from the evidence:
Key Observations :
- Substituent Position: The target compound uniquely combines amino (C2) and methoxy (C6) groups, whereas analogs like place the amino group at C6.
- Ester Group : Ethyl esters (target, ) generally have higher molecular weights and lipophilicity than methyl esters ().
- Functional Diversity: The compound in includes a keto group and methoxy-methylamino substituent, enhancing electrophilicity compared to the target’s primary amino group.
Physicochemical Properties
- Hydrogen Bonding: The amino group in the target compound increases hydrogen bond donor capacity (1 donor) compared to , which has none.
- Polar Surface Area: Estimated at ~75 Ų (target) vs. 55.8 Ų for , suggesting higher polarity due to the amino and methoxy groups .
- LogP : The target’s calculated XLogP3 is ~0.9 (similar to ’s 0.4), indicating moderate hydrophobicity suitable for membrane permeability in drug design .
Q & A
Q. Key Factors Affecting Yield/Purity :
- Catalyst Choice : Strong acids (e.g., H₂SO₄) enhance esterification but may degrade heat-sensitive intermediates.
- Temperature Control : Reflux conditions (~70°C) balance reaction rate and byproduct minimization .
- Purification : Sequential extractions (e.g., sodium bicarbonate washes) and TLC monitoring reduce impurities .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key peaks indicate successful synthesis?
Q. Methodological Answer :
- ¹H-NMR :
- IR Spectroscopy :
- TLC : Use 4:1 hexane/acetone to monitor reaction progress; Rf values distinguish intermediates from final products .
Advanced: How can conflicting NMR data for this compound be resolved, considering possible stereoisomers or impurities?
Methodological Answer :
Conflicting NMR data may arise from:
- Stereochemical Isomerism : Chiral centers (e.g., at C2 and C6) can create diastereomers. Use chiral HPLC or Mosher’s ester derivatization to resolve enantiomers .
- Impurity Interference :
- Dynamic Effects : Variable-temperature NMR can clarify proton exchange broadening in amino groups .
Advanced: What strategies optimize the selective functionalization of the amino group in this compound without affecting the methoxy group?
Q. Methodological Answer :
- Protection/Deprotection :
- Amino Protection : Use Boc (tert-butoxycarbonyl) or Fmoc groups under mild conditions (e.g., Boc₂O, DMAP catalyst). These groups stabilize the amine during subsequent reactions .
- Methoxy Stability : Avoid strong bases (e.g., NaOH) that may hydrolyze the methoxy group. Opt for anhydrous, aprotic solvents (e.g., DMF) .
- Selective Acylation : Employ acetyl chloride in dichloromethane at 0°C to preferentially acylate the amino group while leaving the methoxy intact .
Advanced: How do structural modifications (e.g., varying methoxy/amino positions) alter the compound’s reactivity and applications in medicinal chemistry?
Q. Methodological Answer :
- Comparative Reactivity :
- Biological Relevance :
Basic: What are the stability considerations for this compound under varying pH and temperature conditions?
Q. Methodological Answer :
- pH Sensitivity :
- Thermal Stability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
